molecular formula C8H13NO B11765608 Octahydro-6H-cyclopenta[c]pyridin-6-one

Octahydro-6H-cyclopenta[c]pyridin-6-one

Cat. No.: B11765608
M. Wt: 139.19 g/mol
InChI Key: DIZJXCHVOWFWCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-6H-cyclopenta[c]pyridin-6-one typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed cascade aza-Piancatelli reaction followed by [3+3]/[4+2] cycloaddition reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement . Companies like ChemScene provide this compound in stock or on a backordered basis, ensuring its availability for various applications .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-6H-cyclopenta[c]pyridin-6-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2,3,4,4a,5,7,7a-octahydrocyclopenta[c]pyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-3-6-1-2-9-5-7(6)4-8/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZJXCHVOWFWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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